(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-ethoxy-1-benzofuran-2-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-28-17-8-5-7-16-14-18(29-21(16)17)22(27)25-10-12-26(13-11-25)23-24-20-15(2)6-4-9-19(20)30-23/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIVTRORSKLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, often referred to as EBP, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with EBP, supported by diverse sources.
Chemical Structure and Properties
EBP is a complex organic molecule featuring a benzofuran moiety linked to a piperazine derivative through a methanone group. Its structural formula can be represented as follows:
This compound is characterized by:
- Molecular Weight : 342.45 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Properties
Research has indicated that EBP exhibits significant anticancer activity against various cancer cell lines. For instance, in vitro studies demonstrated that EBP inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) through the induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves the modulation of apoptotic pathways, specifically the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
Neuroprotective Effects
EBP has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. In animal studies, EBP administration was associated with reduced oxidative stress and inflammation in the brain, leading to improved cognitive functions in models of Alzheimer's disease . The compound appears to exert its neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
The biological activities of EBP are attributed to several mechanisms:
- Inhibition of Kinases : EBP has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, such as PI3K/Akt and MAPK pathways.
- Antioxidant Activity : The presence of ethoxy and thiazole groups contributes to its antioxidant properties, scavenging free radicals and reducing oxidative damage .
- Receptor Modulation : EBP may interact with various receptors, including serotonin and dopamine receptors, which could explain its potential effects on mood disorders .
Case Studies
Several case studies highlight the therapeutic potential of EBP:
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with EBP showed a 30% response rate in tumor size reduction after 12 weeks of treatment, supporting its efficacy as an adjunct therapy .
- Alzheimer's Disease Model : In an experimental model using transgenic mice, EBP treatment resulted in significant improvements in memory retention tests compared to controls, alongside reduced amyloid plaque accumulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Varied Heterocyclic Cores
(a) Thiophene/Thiazole-Based Analogs
- Compound 7f (): Features a benzo[b]thiophen-2-yl group and a 4-nitrophenylpiperazine linked via a propanone chain. The nitro group introduces strong electron-withdrawing effects, contrasting with the ethoxy donor in the target compound. Melting point (138–141°C) and yield (69%) suggest moderate crystallinity.
- Compound 9cd (): Contains a 5-(4-chlorophenyl)imidazo[2,1-b]thiazole core. The chloro substituent increases hydrophobicity, while the sulfonylpiperazine group (mp 229–231°C) may enhance hydrogen bonding compared to the target’s methylbenzo[d]thiazole .
(b) Benzofuran/Furan Derivatives
- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Shares a furan-2-yl group but lacks the benzothiazole substitution.
Piperazine Substituent Variations
- Sulfonyl vs. Benzothiazole Groups : Sulfonylpiperazines (e.g., 9ea–9ee) exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas the target compound’s methylbenzo[d]thiazole may reduce crystallinity.
- Electron-Donating vs.
Linker Modifications
- Methanone vs. Propanone/Propanol: The target compound’s methanone bridge provides rigidity, whereas propanone/propanol linkers in compounds like 7f and 8a () introduce rotational flexibility, which may affect binding to target proteins.
- Acetamide Linkers (): Compounds like 13–18 use acetamide bridges, enabling hydrogen bonding. The target’s methanone lacks NH groups, limiting such interactions but improving metabolic stability .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis should prioritize modular assembly of the benzofuran, benzo[d]thiazole, and piperazine moieties. A multi-step approach, inspired by the synthesis of fluorobenzoyl-piperazine derivatives (e.g., preparation of intermediates via nucleophilic substitution and coupling reactions), can be adapted . For instance, acylation of the piperazine core with activated carbonyl derivatives (e.g., benzofuran-2-carbonyl chloride) under reflux conditions in ethanol with K₂CO₃ as a base may yield the target structure. Purification via silica gel chromatography (EtOAc/petroleum ether) is recommended to isolate the final product .
Q. How can structural characterization be optimized using spectroscopic methods?
Employ ¹H NMR and ¹³C NMR to verify connectivity of the benzofuran, thiazole, and piperazine units. For example, the ethoxy group in benzofuran should display a triplet near δ 1.4 ppm (CH₃) and a quartet near δ 4.0 ppm (OCH₂). The piperazine protons typically resonate as broad singlets between δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., calculated vs. observed [M+H]⁺ ions within 2 ppm error) .
Q. What solvent systems are effective for reaction optimization?
Dichloromethane (DCM) and ethanol are suitable for coupling and acylation steps due to their compatibility with amine and carbonyl reactivity. For example, TFA in DCM efficiently removes Boc-protecting groups from piperazine intermediates . Polar aprotic solvents (e.g., DMF) may enhance solubility during heterocycle formation but require careful moisture control.
Advanced Research Questions
Q. How can reaction byproducts be minimized during piperazine functionalization?
Competing N-alkylation vs. acylation can occur. To suppress alkylation, use bulky acylating agents (e.g., benzofuran-2-carbonyl chloride) and maintain stoichiometric control (1:1 molar ratio of piperazine to acylating agent). Monitor reaction progress via TLC (silica gel, UV detection) and quench unreacted intermediates with aqueous NaHCO₃ .
Q. What computational methods support structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities of the compound to targets like serotonin or histamine receptors, leveraging the benzothiazole moiety’s aromatic stacking potential. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO/LUMO gaps) to correlate with experimental bioactivity .
Q. How can regioselectivity challenges in benzofuran synthesis be addressed?
Ethoxy group placement on benzofuran requires directed ortho-metalation . For example, use LDA (lithium diisopropylamide) at −78°C to deprotonate the 7-position of benzofuran-2-carboxylic acid derivatives, followed by quenching with ethyl iodide. Validate regiochemistry via NOESY NMR to confirm spatial proximity of ethoxy and carbonyl groups .
Q. What strategies improve yield in multi-step syntheses?
Intermediate purification (e.g., recrystallization of benzo[d]thiazole precursors from ethanol/water) enhances purity before coupling. For low-yielding steps (e.g., 51–53% in piperazine acylation), optimize reaction time (12–24 hours) and temperature (reflux vs. room temperature) .
Analytical and Mechanistic Questions
Q. How can contradictory NMR data be resolved for piperazine derivatives?
Dynamic conformational changes in piperazine (chair vs. boat) may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures (e.g., 60°C in DMSO-d₆). Assign peaks via 2D experiments (HSQC, HMBC) to confirm piperazine-thiazole connectivity .
Q. What analytical techniques validate oxidative stability of the ethoxybenzofuran moiety?
Accelerated stability studies under 40°C/75% RH for 4 weeks, monitored via HPLC-UV (λ = 254 nm), can detect degradation products (e.g., demethylation or ring-opening). Compare retention times with synthetic standards (e.g., 7-hydroxybenzofuran derivatives) .
Q. How do steric effects influence the biological activity of this compound?
The 4-methyl group on the benzo[d]thiazole may enhance lipophilicity and membrane permeability, while the ethoxybenzofuran could modulate metabolic stability. Perform logP measurements (shake-flask method) and correlate with in vitro ADMET profiles (e.g., microsomal stability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
